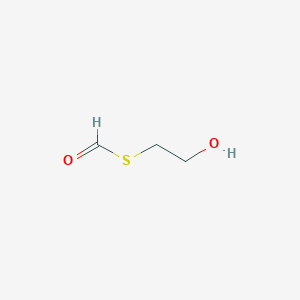![molecular formula C14H33PSn B14368785 Dibutyl[3-(trimethylstannyl)propyl]phosphane CAS No. 90127-35-8](/img/structure/B14368785.png)
Dibutyl[3-(trimethylstannyl)propyl]phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl[3-(trimethylstannyl)propyl]phosphane is an organophosphorus compound that features a phosphane group bonded to a dibutyl and a trimethylstannylpropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl[3-(trimethylstannyl)propyl]phosphane typically involves the reaction of dibutylphosphine with 3-(trimethylstannyl)propyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the phosphane. Common solvents used include tetrahydrofuran (THF) or toluene, and the reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Dibutyl[3-(trimethylstannyl)propyl]phosphane undergoes various chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form phosphine hydrides.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: this compound oxide.
Reduction: this compound hydride.
Substitution: Various substituted phosphane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dibutyl[3-(trimethylstannyl)propyl]phosphane has several applications in scientific research:
Wirkmechanismus
The mechanism by which dibutyl[3-(trimethylstannyl)propyl]phosphane exerts its effects involves its ability to coordinate with metal centers, forming stable complexes. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling . The molecular targets include transition metals like palladium, platinum, and rhodium, and the pathways involve the formation and stabilization of reactive intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylphosphine: An organophosphorus compound with similar coordination properties but different steric and electronic effects.
Dibutylphosphite: Another phosphane derivative with different reactivity and applications.
Diisobutyl phthalate: A phthalate ester with different functional groups and uses.
Uniqueness
Dibutyl[3-(trimethylstannyl)propyl]phosphane is unique due to the presence of both dibutyl and trimethylstannyl groups, which impart distinct steric and electronic properties. This makes it a versatile ligand in coordination chemistry and a valuable compound in various synthetic applications .
Eigenschaften
CAS-Nummer |
90127-35-8 |
|---|---|
Molekularformel |
C14H33PSn |
Molekulargewicht |
351.10 g/mol |
IUPAC-Name |
dibutyl(3-trimethylstannylpropyl)phosphane |
InChI |
InChI=1S/C11H24P.3CH3.Sn/c1-4-7-10-12(9-6-3)11-8-5-2;;;;/h3-11H2,1-2H3;3*1H3; |
InChI-Schlüssel |
BXEXIZBPYCYBMN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCP(CCCC)CCC[Sn](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2,4-Dimethylphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B14368704.png)

![{5-Methoxy-2-methyl-1-[4-(methylsulfanyl)benzoyl]-1H-indol-3-yl}acetic acid](/img/structure/B14368710.png)
![2-[(4-Chloro-3-nitrobenzene-1-sulfonyl)amino]benzene-1-sulfonic acid](/img/structure/B14368712.png)


![1-{[6-(Ethanesulfonyl)hexyl]oxy}-2-propylbenzene](/img/structure/B14368721.png)




![2-[(4-Nitrophenyl)disulfanyl]pyridine](/img/structure/B14368770.png)

![Bis[2-(trifluoromethoxy)-2,3,3,3-tetrafluoropropionyl] peroxide](/img/structure/B14368776.png)
